3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one
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Overview
Description
3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The compound consists of an azetidinone core, which is a four-membered lactam, substituted with amino, benzo[d][1,3]dioxolyl, and trifluoromethylphenyl groups. These substituents contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the azetidinone ring can be formed through the reaction of a β-lactam precursor with suitable nucleophiles and electrophiles.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-phenylazetidin-2-one: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(4-methylphenyl)azetidin-2-one:
Uniqueness
The presence of the trifluoromethyl group in 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-(trifluoromethyl)phenyl)azetidin-2-one imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H13F3N2O3 |
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Molecular Weight |
350.29 g/mol |
IUPAC Name |
3-amino-4-(1,3-benzodioxol-5-yl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one |
InChI |
InChI=1S/C17H13F3N2O3/c18-17(19,20)10-2-1-3-11(7-10)22-15(14(21)16(22)23)9-4-5-12-13(6-9)25-8-24-12/h1-7,14-15H,8,21H2 |
InChI Key |
AXFBDAJPLDJTAB-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3C(C(=O)N3C4=CC=CC(=C4)C(F)(F)F)N |
Origin of Product |
United States |
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